Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate
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Overview
Description
Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is an organic compound with the molecular formula C10H9ClF2O2 and a molecular weight of 234.63 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate typically involves the esterification of 2-(6-chloro-2,3-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: 2-(6-chloro-2,3-difluorophenyl)propanoic acid.
Reduction: 2-(6-chloro-2,3-difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2,3-difluorophenyl)acetate
- Methyl 2-(6-chloro-2,3-difluorophenyl)butanoate
- Methyl 2-(6-chloro-2,3-difluorophenyl)pentanoate
Uniqueness
Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C10H9ClF2O2 |
---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
methyl 2-(6-chloro-2,3-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(10(14)15-2)8-6(11)3-4-7(12)9(8)13/h3-5H,1-2H3 |
InChI Key |
JPVIYUIGBADPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)Cl)C(=O)OC |
Origin of Product |
United States |
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